molecular formula C13H17NOS B12999571 6-(Cyclohexylthio)-2-methylnicotinaldehyde

6-(Cyclohexylthio)-2-methylnicotinaldehyde

Cat. No.: B12999571
M. Wt: 235.35 g/mol
InChI Key: PBXSHCRHGJUGOV-UHFFFAOYSA-N
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Description

6-(Cyclohexylthio)-2-methylnicotinaldehyde is an organic compound characterized by the presence of a cyclohexylthio group attached to a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylthio)-2-methylnicotinaldehyde typically involves the introduction of a cyclohexylthio group to a nicotinaldehyde precursor. One common method involves the reaction of 2-methylnicotinaldehyde with cyclohexylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 6-(Cyclohexylthio)-2-methylnicotinic acid.

    Reduction: 6-(Cyclohexylthio)-2-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexylthio)-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylthio)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclohexylthio)-3-methylnicotinaldehyde: Similar structure with a different position of the methyl group.

    6-(Cyclohexylthio)-2-ethylnicotinaldehyde: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

6-(Cyclohexylthio)-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

6-cyclohexylsulfanyl-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H17NOS/c1-10-11(9-15)7-8-13(14-10)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3

InChI Key

PBXSHCRHGJUGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)C=O

Origin of Product

United States

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